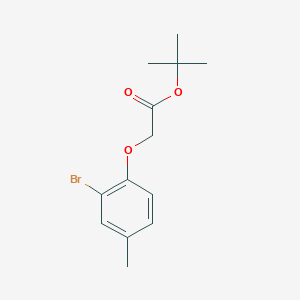
Tert-butyl 2-(2-bromo-4-methylphenoxy)acetate
Vue d'ensemble
Description
Tert-butyl 2-(2-bromo-4-methylphenoxy)acetate is a chemical compound with the empirical formula C13H17BrO3 and a molecular weight of 301.18 . It is a solid substance .
Synthesis Analysis
The synthesis of similar compounds like tert-butyl bromoacetate has been reported in the literature. For instance, tert-butyl bromoacetate has been used as building blocks during the synthesis of model N-substituted oligoglycines (peptoids) containing an N-linked lactoside side-chain .Molecular Structure Analysis
The SMILES string for Tert-butyl 2-(2-bromo-4-methylphenoxy)acetate isCC(C)(C)OC(COC1=CC=CC=C1CBr)=O . This provides a textual representation of the compound’s molecular structure.
Applications De Recherche Scientifique
1. Degradation Pathways in Water Treatment
The degradation pathways of methyl tert-butyl ether (MTBE), which shares structural similarities with Tert-butyl 2-(2-bromo-4-methylphenoxy)acetate, were studied during the UV/H2O2 water treatment process. This research provides insights into the breakdown products and intermediates that can be generated from similar compounds in water treatment systems (Stefan, Mack, & Bolton, 2000).
2. Synthesis of Derivatives and Antioxidant Properties
The synthesis and applications of derivatives of tert-butyl phenols, which are structurally related to Tert-butyl 2-(2-bromo-4-methylphenoxy)acetate, have been explored for their antioxidant properties in lubricant oils. This research highlights the potential use of similar compounds in industrial applications for enhancing the longevity and performance of lubricants (del Nogal Sánchez et al., 2010).
3. Applications in Organic Chemistry and Catalysis
Tert-butyl 2-(2-bromo-4-methylphenoxy)acetate, due to its structural characteristics, can be inferred to have applications in organic synthesis. Related compounds have been utilized in various organic reactions, such as the synthesis of spirocyclic indoline lactones and halomethyl derivatives of furan-2-carboxylic acid, demonstrating the versatility of these compounds in organic synthesis and catalytic processes (Hodges, Wang, & Riley, 2004); (Pevzner, 2003).
Propriétés
IUPAC Name |
tert-butyl 2-(2-bromo-4-methylphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO3/c1-9-5-6-11(10(14)7-9)16-8-12(15)17-13(2,3)4/h5-7H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGFUKPYKUPMOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)OC(C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(2-bromo-4-methylphenoxy)acetate | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide](/img/structure/B1396744.png)
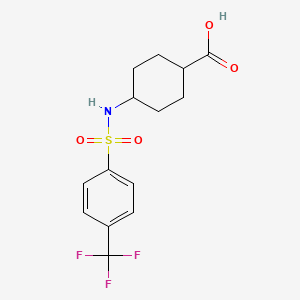
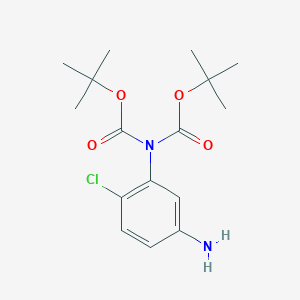
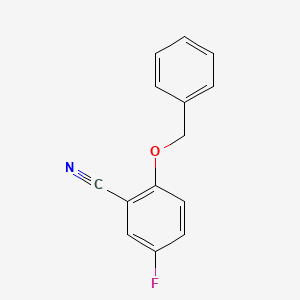
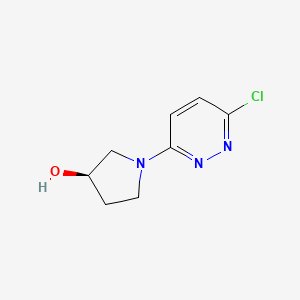
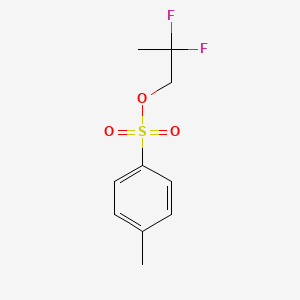
![7-chloro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B1396753.png)
![Di-tert-butyl 1,4,8-triazaspiro[5.5]undecane-1,4-dicarboxylate](/img/structure/B1396754.png)
![6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1396755.png)
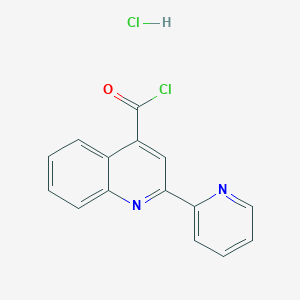
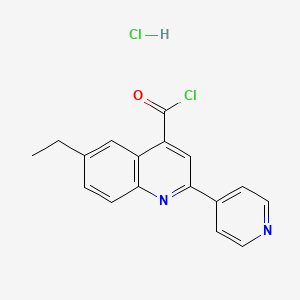
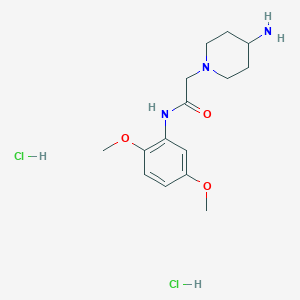
amine hydrochloride](/img/structure/B1396763.png)
![2-[1-(1H-indol-3-yl)ethylidene]propanedioic acid](/img/structure/B1396767.png)